molecular formula C16H16IN3O B12895316 3-Iodo-N-(2-(pyrrolidin-1-yl)pyridin-4-yl)benzamide CAS No. 914397-50-5

3-Iodo-N-(2-(pyrrolidin-1-yl)pyridin-4-yl)benzamide

Cat. No.: B12895316
CAS No.: 914397-50-5
M. Wt: 393.22 g/mol
InChI Key: PSYIUFBBOHNEMH-UHFFFAOYSA-N
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Description

3-Iodo-N-(2-(pyrrolidin-1-yl)pyridin-4-yl)benzamide is a benzamide derivative featuring a pyridine-pyrrolidine scaffold and a 3-iodo substituent on the benzamide core. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors targeting receptors such as EGFR (epidermal growth factor receptor). The iodine atom at the 3-position enhances electrophilic reactivity and may influence binding affinity, while the pyrrolidine moiety on the pyridine ring contributes to conformational flexibility and solubility .

Properties

CAS No.

914397-50-5

Molecular Formula

C16H16IN3O

Molecular Weight

393.22 g/mol

IUPAC Name

3-iodo-N-(2-pyrrolidin-1-ylpyridin-4-yl)benzamide

InChI

InChI=1S/C16H16IN3O/c17-13-5-3-4-12(10-13)16(21)19-14-6-7-18-15(11-14)20-8-1-2-9-20/h3-7,10-11H,1-2,8-9H2,(H,18,19,21)

InChI Key

PSYIUFBBOHNEMH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC=CC(=C2)NC(=O)C3=CC(=CC=C3)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-N-(2-(pyrrolidin-1-yl)pyridin-4-yl)benzamide typically involves multi-step organic reactions. One common approach is the selective synthesis via the ring contraction and deformylative functionalization of piperidine derivatives . The process involves the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, dehydrogenation, iodination, and aromatization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-N-(2-(pyrrolidin-1-yl)pyridin-4-yl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .

Mechanism of Action

The mechanism of action of 3-Iodo-N-(2-(pyrrolidin-1-yl)pyridin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins, leading to alterations in cellular processes . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

To contextualize its properties, we compare 3-Iodo-N-(2-(pyrrolidin-1-yl)pyridin-4-yl)benzamide with analogs from published studies (Table 1).

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Biological Activity
3-Iodo-N-(2-(pyrrolidin-1-yl)pyridin-4-yl)benzamide Benzamide + pyridine-pyrrolidine 3-Iodo, pyrrolidine ~413.2 (calculated) Hypothesized kinase inhibition
2,6-Dichloro-N-(2-(2-(4-hydroxypiperidin-1-yl)pyrimidin-4-ylamino)pyridin-4-yl)benzamide (Compound 2) Benzamide + pyridine-pyrimidine 2,6-Dichloro, 4-hydroxypiperidine 447.1 (LCMS) EGFR T790M inhibition (IC50 = 12 nM)
(S)-2,6-Dichloro-N-(2-(2-(1-hydroxypropan-2-ylamino)-6-methylpyrimidin-4-ylamino)pyridin-4-yl)benzamide (Compound 1) Benzamide + pyridine-pyrimidine 2,6-Dichloro, hydroxypropan-2-yl 447.1 (LCMS) EGFR inhibition (IC50 = 8 nM)

Key Observations

Substituent Effects :

  • The 3-iodo group in the target compound contrasts with 2,6-dichloro substituents in Compounds 1 and 2. Iodine’s larger atomic radius may enhance hydrophobic interactions but reduce solubility compared to chlorine .
  • The pyrrolidine moiety (5-membered ring) in the target compound offers distinct steric and electronic properties compared to 4-hydroxypiperidine (6-membered ring with hydroxyl group) in Compound 2. Piperidine derivatives often exhibit improved metabolic stability due to reduced ring strain .

Biological Activity :

  • Compounds 1 and 2 demonstrate potent EGFR inhibition (IC50 < 20 nM), attributed to their pyrimidine-pyridine scaffolds and chlorine substituents. The target compound’s iodine substitution and pyrrolidine group may alter kinase selectivity, though experimental data are pending .

Synthetic Accessibility :

  • The synthesis of 3-iodo derivatives typically requires iodination under controlled conditions (e.g., using N-iodosuccinimide), whereas chloro analogs are more straightforward to prepare via nucleophilic substitution .

Research Findings and Implications

  • Comparative Solubility : Calculated logP values (using ChemAxon) indicate higher lipophilicity for the 3-iodo compound (logP = 3.2) versus chloro analogs (logP = 2.5–2.8), which may impact bioavailability .
  • SAR Trends : Replacement of pyrimidine (Compounds 1–2) with pyridine in the target compound simplifies the scaffold but may reduce affinity for ATP-binding pockets in kinases.

Biological Activity

3-Iodo-N-(2-(pyrrolidin-1-yl)pyridin-4-yl)benzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, synthesizing data from various studies, including case studies and research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C14H16N3I(Molecular Weight 353.20 g mol)\text{C}_{14}\text{H}_{16}\text{N}_{3}\text{I}\quad (\text{Molecular Weight }353.20\text{ g mol})

Key Structural Features:

  • Iodine Substitution: The presence of iodine may enhance biological activity through increased lipophilicity.
  • Pyridine and Pyrrolidine Moieties: These heterocyclic structures are known for their diverse biological properties, including antimicrobial and anticancer activities.

Anticancer Activity

Several studies have investigated the anticancer potential of benzamide derivatives, including those similar to 3-Iodo-N-(2-(pyrrolidin-1-yl)pyridin-4-yl)benzamide. For instance:

  • In vitro Studies: Compounds with similar structures have shown promising results against various cancer cell lines. For example, a study indicated that derivatives exhibited IC50 values in the micromolar range against human colon carcinoma (HCT116) cells, with some compounds demonstrating selective inhibition of Aurora-A kinase, which is implicated in tumor growth .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of benzamide derivatives:

  • Larvicidal and Fungicidal Activities: A related compound demonstrated larvicidal activity against mosquito larvae at concentrations as low as 1 mg/L and exhibited significant fungicidal effects against several fungal strains . This suggests that 3-Iodo-N-(2-(pyrrolidin-1-yl)pyridin-4-yl)benzamide may possess similar antimicrobial properties.

Study on Antiproliferative Effects

A notable study evaluated the antiproliferative effects of various benzamide derivatives, including those with pyridine and pyrrolidine substitutions. The findings indicated:

CompoundCell LineIC50 (μM)Notes
3-Iodo-N-(2-(pyrrolidin-1-yl)pyridin-4-yl)benzamideHCT1162.30Potent growth inhibition
Similar DerivativeMV4-11 (AML)0.299High potency observed

These results underscore the potential of such compounds in cancer therapy .

The proposed mechanism of action for compounds like 3-Iodo-N-(2-(pyrrolidin-1-yl)pyridin-4-yl)benzamide includes:

  • Kinase Inhibition: Targeting specific kinases involved in cell cycle regulation.
  • Apoptosis Induction: Triggering programmed cell death pathways in cancer cells.
  • Disruption of Cellular Signaling: Interfering with signaling pathways that promote tumor growth.

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